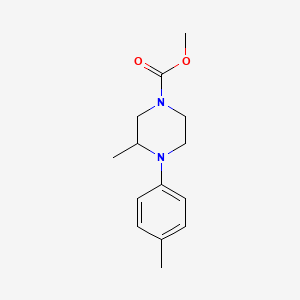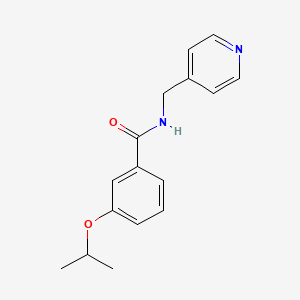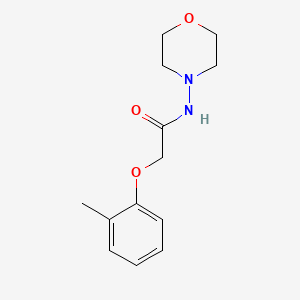
1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine
描述
1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine, also known as CFTR(inh)-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a crucial protein responsible for regulating the movement of salt and water across cell membranes, especially in the lungs and pancreas. Mutations in the CFTR gene lead to the development of cystic fibrosis, a life-threatening genetic disorder affecting approximately 70,000 people worldwide. CFTR(inh)-172 has shown promising results in preclinical studies as a potential therapeutic agent for cystic fibrosis.
作用机制
1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 works by binding to a specific site on the 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine chloride channel, known as the regulatory domain. This binding prevents the channel from opening, thereby reducing the movement of salt and water across cell membranes. In cystic fibrosis, mutations in the 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine gene lead to the production of faulty 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine proteins that are either absent or non-functional. 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 can overcome these mutations by targeting a different part of the 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine protein, thereby restoring normal chloride channel activity.
Biochemical and Physiological Effects
1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 can reduce the production of pro-inflammatory cytokines, such as interleukin-8, and inhibit the activity of neutrophils, which are immune cells that contribute to lung inflammation in cystic fibrosis. In vivo studies have shown that 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 can improve lung function, reduce mucus production, and increase the survival rates of animal models of cystic fibrosis.
实验室实验的优点和局限性
1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 has several advantages as a research tool for studying 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine chloride channel function. It is a potent and selective inhibitor of 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine chloride channel activity, with no significant effects on other ion channels. It has been extensively studied in preclinical models of cystic fibrosis and has shown promising results as a potential therapeutic agent. However, 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 also has some limitations. It is a synthetic compound that may not accurately reflect the complex interactions between 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine and other proteins in vivo. It also has limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172. One direction is to further investigate the mechanisms of action of 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 and its effects on 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine chloride channel function in different tissues and cell types. Another direction is to develop more potent and selective inhibitors of 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine chloride channel activity that can overcome the effects of different 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine mutations. Additionally, future research could explore the potential of 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 as a therapeutic agent for other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis, which also involve abnormal mucus production and airway inflammation.
科学研究应用
1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 has been extensively studied in preclinical models of cystic fibrosis. In vitro studies have shown that 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 is a potent and selective inhibitor of 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine chloride channel activity, with no significant effects on other ion channels. In vivo studies in animal models of cystic fibrosis have demonstrated that 1-(2-chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine(inh)-172 can improve lung function, reduce inflammation, and increase survival rates.
属性
IUPAC Name |
[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2/c17-14-10-13(18)4-3-12(14)11-19-5-7-20(8-6-19)16(21)15-2-1-9-22-15/h1-4,9-10H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIJVKKVWVXVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorobenzyl)-4-(2-furoyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4181258.png)

![1-[2-(4-nitrophenoxy)propanoyl]pyrrolidine](/img/structure/B4181271.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181304.png)

![2-[4-(2-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B4181309.png)
![methyl 5-methyl-2-{[2-(3-methyl-4-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4181317.png)
![2-[(2-methoxybenzoyl)amino]-N-(4-nitrophenyl)-3-thiophenecarboxamide](/img/structure/B4181321.png)


![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B4181351.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181356.png)
